molecular formula C3H3ClN4O B601325 1H-TETRAZOLE-1-ACETYL CHLORIDE CAS No. 41223-92-1

1H-TETRAZOLE-1-ACETYL CHLORIDE

Cat. No.: B601325
CAS No.: 41223-92-1
M. Wt: 146.54
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Description

1H-TETRAZOLE-1-ACETYL CHLORIDE is a chemical compound that belongs to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal and material chemistry. This compound is characterized by the presence of a tetrazole ring attached to an acetyl chloride group, making it a valuable intermediate in various chemical syntheses .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-TETRAZOLE-1-ACETYL CHLORIDE typically involves the reaction of (1H-Tetrazol-1-yl)acetic acid with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the reactive nature of acetyl chloride and the potential release of toxic gases .

Chemical Reactions Analysis

Types of Reactions: 1H-TETRAZOLE-1-ACETYL CHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 1H-tetrazole-1-acetyl chloride serves as an intermediate in synthesizing various pharmaceutical compounds. It is particularly noted for its role in developing antibiotics and anti-inflammatory agents. The compound's ability to form stable complexes with biological targets enhances its therapeutic potential. For instance, derivatives of tetrazole have shown promising antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus due to their interaction with bacterial enzymes .

Material Science

The high nitrogen content of tetrazole derivatives makes them suitable for applications in material science, particularly in the development of energetic materials and explosives. The stability and reactivity of this compound enable the synthesis of compounds that can be utilized in propellants and explosives. Research has indicated that these materials can exhibit desirable properties such as high energy output and stability under various conditions.

Biochemistry

In biochemistry, this compound is employed in synthesizing DNA and RNA analogs for research purposes. These analogs are crucial for studying nucleic acid interactions and functions, providing insights into genetic mechanisms and potential therapeutic applications. The compound's reactivity allows for the incorporation of tetrazole moieties into nucleic acid structures, facilitating the exploration of their biological roles.

Coordination Chemistry

The ability of this compound to form stable complexes with metals makes it valuable in coordination chemistry. This property is exploited in studying coordination compounds, where the tetrazole ring can act as a ligand. Such complexes are essential for understanding metal ion behavior in biological systems and developing new materials with specific electronic properties.

Case Studies

Several studies highlight the applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against multiple strains of bacteria. The structural modifications facilitated by this compound led to enhanced efficacy compared to traditional antibiotics .
  • Energetic Materials Development : Research focused on synthesizing new tetrazole-based energetic materials using this compound showed promising results, indicating improved stability and performance characteristics suitable for military applications.

Biological Activity

1H-Tetrazole-1-acetyl chloride, a compound with a tetrazole ring structure, is gaining attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, particularly in cancer therapy and antimicrobial activity.

This compound is known for its ability to inhibit cytochrome P450 enzymes, which are crucial for various biological processes, including the biosynthesis of ergosterol in fungi. The inhibition of this enzyme disrupts fungal cell membrane integrity, making it a potential antifungal agent.

  • Target Enzyme : Cytochrome P450
  • Biochemical Pathways Affected : Ergosterol biosynthesis
  • Impact : Disruption of fungal processes leading to increased vulnerability of fungal cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-tetrazole exhibit significant anticancer properties. For example, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their ability to destabilize microtubules, a key target in cancer therapy. One compound from this series showed IC50 values as low as 0.090 – 0.650 μM against various cancer cell lines (SGC-7901, A549, HeLa), indicating potent anticancer activity .

Table 1: Anticancer Activity of Tetrazole Derivatives

CompoundCell LineIC50 (μM)
6–31SGC-79010.090
6–31A5490.650
6–31HeLaNot specified

The mechanism involves binding to tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Antimicrobial Activity

In addition to its anticancer effects, 1H-tetrazole derivatives have shown promising antimicrobial activity. A study assessed the cytotoxicity against various bacterial strains and fungi, including Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans. The results indicated that certain tetrazole derivatives possess significant antimicrobial properties .

Table 2: Antimicrobial Activity of Tetrazole Derivatives

CompoundMicroorganismActivity Level
4cK. pneumoniaeModerate
4cS. aureusHigh
4cC. albicansModerate

Research Findings

A comprehensive study on the synthesis and biological evaluation of tetrazoles revealed that these compounds not only exhibit anticancer and antimicrobial properties but also possess antioxidant activities. For instance, a specific derivative demonstrated significant radical scavenging activity in DPPH assays, indicating potential use as an antioxidant agent .

Case Studies

  • Microtubule Destabilization : A study synthesized a novel tetrazole derivative (compound 6–31) which was found to arrest cancer cells in the G2/M phase through microtubule destabilization. This compound showed a notable ability to induce apoptosis in treated cells .
  • Antioxidant Properties : Another study highlighted the antioxidant capacity of certain tetrazole derivatives, showing consistent radical scavenging activity across various concentrations .

Properties

IUPAC Name

2-(tetrazol-1-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHOFJBFYVRQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.58 g of 2-(tetrazol-1-yl)-acetic acid are suspended in 27 ml of absolute methylene chloride, and 1.9 ml of 1-chloro-1-dimethylaminoisobutene (CDIB) are added. After stirring for 30 minutes at room temperature, a further 0.5 ml of CDIB is added and stirring is continued for a further 90 minutes. This solution of the acid chloride [IR (methylene chloride): 3.20, 5.57 μm] is further reacted directly.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
27 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(1H-tetrazol-1-yl)acetic acid 3 (1 gm, 7.81 mmol) in benzene (20 mL) was added oxalyl chloride (1.5 g, 11.81 mmol) and a catalytic amount of DMF. The reaction mixture was stirred at room temperature for 3 hrs. The reaction mixture was concentrated under vacuum and the crude acid chloride 4 obtained was used for the next step without any purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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